molecular formula C16H12N2O2 B1181357 2-Phenacylphthalazin-1-one

2-Phenacylphthalazin-1-one

Cat. No.: B1181357
M. Wt: 264.284
InChI Key: PHIVRYXMUGSLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenacylphthalazin-1-one is a specialized chemical building block based on the privileged phthalazin-1(2H)-one scaffold, a diazaheterobicycle of significant interest in medicinal chemistry and drug discovery . This compound features a phenacyl substituent, which offers a versatile handle for further chemical modification and diversification, making it a valuable intermediate for constructing libraries of potential bioactive molecules. The phthalazinone core is recognized for its diverse pharmacological properties, with its derivatives demonstrating potent activity in anticancer research . These compounds are frequently investigated as inhibitors of critical enzymes, most notably Poly (ADP-ribose) polymerase (PARP), a key target in oncology . Modifications at the C4 position, analogous to the phenacyl group in this compound, are well-documented as a key strategy for modulating and optimizing biological activity . Beyond oncology, the phthalazinone scaffold is also explored in the development of inhibitors for other targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) for anti-angiogenesis therapy and aldose reductase . Synthesis of phthalazinone derivatives like this compound often involves classical cyclocondensation reactions of phthalic acid derivatives with hydrazines, or through more modern, efficient methods such as microwave-assisted synthesis and multicomponent approaches . This product is intended for research use by qualified scientists only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.284

IUPAC Name

2-phenacylphthalazin-1-one

InChI

InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)11-18-16(20)14-9-5-4-8-13(14)10-17-18/h1-10H,11H2

InChI Key

PHIVRYXMUGSLGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

Mechanistic Investigations of 2 Phenacylphthalazin 1 One Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of the phthalazinone scaffold, the core of 2-phenacylphthalazin-1-one, is generally understood to proceed through the condensation of a hydrazine (B178648) derivative with a 2-acylbenzoic acid or its equivalent. For 2-(substituted phenyl) phthalazin-1(2H)-ones, a proposed reaction mechanism involves the initial attack of the hydrazine on the carbonyl group of phthalaldehydic acid. This is followed by the formation of a carbocation intermediate, which then undergoes cyclization and dehydration to yield the final phthalazinone ring system. While this provides a general framework, the specific pathway for this compound, involving phenacylhydrazine, is expected to follow a similar trajectory.

Computational studies are instrumental in mapping the potential energy surface of the reaction, allowing for the theoretical determination of the most favorable reaction pathways. These studies can identify the structures of transition states—the high-energy species that exist transiently between reactants, intermediates, and products. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism. For the formation of this compound, theoretical models would focus on the energetics of the initial nucleophilic attack, the subsequent cyclization step, and the final dehydration process.

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques and trapping experiments can provide valuable insights into their structure and role in the reaction mechanism. In the synthesis of phthalazinones, key intermediates are believed to include hydrazones and open-chain amide structures prior to the final ring closure.

For the synthesis of this compound, the initial reaction between 2-formylbenzoic acid (or a related derivative) and phenacylhydrazine would likely form a hydrazone intermediate. This intermediate would then be in equilibrium with a cyclic hemiaminal or a related species before undergoing dehydration to form the stable phthalazinone ring. Advanced spectroscopic methods, such as in-situ NMR or rapid-injection NMR, could potentially be employed to detect and characterize these short-lived species under carefully controlled reaction conditions.

A proposed mechanism for the formation of related 2-(substituted phenyl) phthalazin-1(2H)-ones suggests the formation of a carbocation as a key intermediate following the initial condensation. The stability of this carbocation would be influenced by the nature of the substituent on the phenylhydrazine (B124118) moiety. In the case of this compound, the phenacyl group's electronic effects would play a significant role in the stability of any charged intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the speed of a chemical reaction and for corroborating proposed mechanisms. By systematically varying the concentrations of reactants, catalysts, and temperature, researchers can determine the rate law for the formation of this compound. This rate law provides quantitative information about the molecularity of the rate-determining step of the reaction.

For instance, if the reaction is found to be first-order in both the 2-acylbenzoic acid derivative and phenacylhydrazine, it would support a bimolecular rate-determining step, such as the initial nucleophilic attack. The effect of catalysts, such as acids or bases, on the reaction rate can also provide crucial information about the mechanism. For example, acid catalysis would likely accelerate the reaction by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Experiment[2-Formylbenzoic Acid] (M)[Phenacylhydrazine] (M)Initial Rate (M/s)
10.10.11.5 x 10-4
20.20.13.0 x 10-4
30.10.23.1 x 10-4

Note: This data is hypothetical and for illustrative purposes only.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Incorporation)

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org In the context of this compound formation, deuterium labeling could be employed to confirm the origin of specific hydrogen atoms in the final product and to probe the nature of the transition states.

For example, by using a deuterated form of phenacylhydrazine (e.g., with deuterium atoms on the methylene (B1212753) group of the phenacyl moiety), the position of the deuterium label in the final this compound product can be determined using techniques like NMR spectroscopy or mass spectrometry. This would confirm that the phenacyl group remains intact throughout the reaction.

Furthermore, kinetic isotope effect (KIE) studies can provide information about bond-breaking or bond-forming steps involving the labeled atom in the rate-determining step of the reaction. If a significant KIE is observed when a C-H bond is replaced with a C-D bond, it suggests that this bond is being cleaved or formed in the slowest step of the reaction.

Stereochemical Aspects of Phthalazinone Transformations

While the formation of the core phthalazinone ring of this compound does not typically involve the creation of a chiral center, subsequent reactions of this molecule could have significant stereochemical implications. If the phenacyl group or the phthalazinone ring undergoes transformations that introduce chirality, the stereochemical outcome of these reactions becomes a critical aspect of the mechanistic investigation.

For instance, if the ketone of the phenacyl group is reduced to a hydroxyl group, a new stereocenter is created. The stereoselectivity of such a reduction (i.e., the preference for the formation of one enantiomer or diastereomer over another) would depend on the reaction conditions, the reducing agent used, and the potential influence of the phthalazinone moiety on the approach of the reagent. Understanding the factors that control this stereoselectivity is crucial for the synthesis of enantiomerically pure derivatives.

Similarly, if chiral catalysts are employed in reactions involving this compound, the mechanism by which the catalyst transfers stereochemical information to the substrate would be a key area of investigation.

Theoretical and Computational Studies on 2 Phenacylphthalazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It is frequently employed to predict geometries, energies, and a variety of spectroscopic properties. nih.gov For phthalazinone derivatives, DFT calculations can determine optimized molecular geometry, including bond lengths and angles, and provide insights into the distribution of electron density.

This information is crucial for understanding the molecule's stability and its electronic properties. Properties such as dipole moment, polarizability, and atomic charges can be calculated, offering a quantitative look at the molecule's electronic landscape. For instance, in studies of similar heterocyclic systems, DFT has been used to validate proposed molecular structures and understand their stability. nih.gov

Table 1: Representative Molecular Properties Calculable by DFT The data in this table is illustrative of typical DFT outputs and not specific to 2-Phenacylphthalazin-1-one due to a lack of published data.

PropertyDescriptionTypical Application
Optimized GeometryThe lowest energy arrangement of atoms in the molecule (bond lengths, bond angles).Provides the most stable 3D structure.
Dipole MomentA measure of the net molecular polarity.Helps predict solubility and intermolecular interactions.
Atomic ChargesDistribution of electron charge among the atoms.Identifies potential sites for nucleophilic or electrophilic attack.
Vibrational FrequenciesCalculates the frequencies of molecular vibrations.Aids in the interpretation of experimental infrared (IR) spectra.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can identify the specific atoms or regions of a molecule where these orbitals are localized, thereby predicting the most likely sites for chemical reactions. youtube.comyoutube.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis The data in this table is illustrative of typical FMO analysis outputs and not specific to this compound due to a lack of published data.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability; higher energy suggests greater nucleophilicity. researchgate.net
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability; lower energy suggests greater electrophilicity. researchgate.net
HOMO-LUMO Energy GapΔEReflects chemical reactivity and kinetic stability; a small gap indicates higher reactivity. researchgate.net

Computational methods can be used to map the energy changes that occur during a chemical reaction, creating an energetic profile. This profile charts the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The activation energy—the energy barrier that must be overcome for a reaction to proceed—can be calculated, providing insight into reaction rates. For reactions with multiple steps, the energetic profile helps identify the rate-determining step, which is the step with the highest activation energy.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of single or small groups of molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com For a flexible molecule like this compound, which has rotatable bonds connecting the phenacyl group to the phthalazinone core, multiple low-energy conformations may exist. Computational methods can be used to identify these stable conformers and calculate their relative energies, providing insight into which shapes the molecule is most likely to adopt. nih.gov

Tautomerism, the equilibrium between two or more structural isomers that are readily interconvertible, is another area where computational studies are valuable. For the phthalazinone core, keto-enol tautomerism could be investigated to determine the relative stability of the tautomers under different conditions, such as in various solvents.

Molecular dynamics (MD) simulations model the movements of atoms and molecules over time, allowing for the study of complex intermolecular interactions. rsc.orgtandfonline.com For phthalazinone derivatives, these simulations can reveal how molecules interact with each other and with solvent molecules. tandfonline.com

Key interactions that can be studied include:

Hydrogen Bonding : The phthalazinone and phenacyl moieties contain oxygen and nitrogen atoms that can act as hydrogen bond acceptors. MD simulations can identify the formation, duration, and strength of these bonds. harvard.edu

Pi-Stacking : The aromatic rings in both the phthalazinone and phenacyl groups can engage in π-π stacking interactions. These non-covalent interactions are important for molecular self-assembly and crystal packing. Computational analysis can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking interactions.

In studies on various phthalazinone derivatives, MD simulations have been used to evaluate the stability of ligand-receptor complexes, often revealing that van der Waals forces and electrostatic interactions are key drivers of binding. rsc.orgtandfonline.com

Prediction of Spectroscopic Parameters

While specific experimental and theoretical spectroscopic studies on this compound are not extensively documented in publicly available literature, its structural analogs, phthalazinone derivatives, have been the subject of spectroscopic characterization. researchgate.netnih.govmdpi.com Computational chemistry offers powerful tools for predicting spectroscopic parameters, providing valuable insights that can aid in the structural elucidation and characterization of new compounds.

Theoretical predictions of spectroscopic data for this compound would typically involve quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost. chemaxon.com By employing various functionals and basis sets, it is possible to calculate a range of spectroscopic parameters.

One of the most valuable applications of computational methods is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com For this compound, theoretical calculations could predict the 1H and 13C chemical shifts. These predictions are based on the calculated electron density around each nucleus, which determines the shielding and, consequently, the chemical shift. Such calculations can be instrumental in assigning the signals in an experimental spectrum to the correct atoms within the molecule.

Infrared (IR) spectroscopy is another technique where computational methods are highly beneficial. Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the stretching frequencies of the carbonyl groups and the various C-H and C-N bonds.

The table below illustrates the types of spectroscopic data that could be predicted for this compound using computational methods. The values presented are hypothetical and serve to demonstrate the potential output of such a study.

ParameterPredicted Value
1H NMR Chemical Shifts (ppm)
Aromatic Protons (Phthalazinone Ring)7.8 - 8.5
Aromatic Protons (Phenacyl Ring)7.4 - 8.0
Methylene (B1212753) Protons (-CH2-)5.5 - 6.0
13C NMR Chemical Shifts (ppm)
Carbonyl Carbon (Phthalazinone)160 - 165
Carbonyl Carbon (Phenacyl)195 - 200
Methylene Carbon (-CH2-)50 - 55
Aromatic Carbons120 - 150
IR Vibrational Frequencies (cm-1)
C=O Stretch (Phthalazinone)1650 - 1680
C=O Stretch (Phenacyl)1680 - 1710
C-N Stretch1200 - 1350
Aromatic C-H Stretch3000 - 3100

QSAR Studies (limited to chemical descriptors, excluding biological correlations)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While QSAR is often used to predict biological activity, the foundational aspect of these studies lies in the calculation of molecular descriptors that quantify the physicochemical properties of the molecules. For this compound and its derivatives, a QSAR study would begin with the calculation of a wide array of chemical descriptors.

These descriptors can be categorized into several groups, including electronic, steric, and topological descriptors. Electronic descriptors provide information about the distribution of electrons in the molecule and include properties such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Steric descriptors relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices. Topological descriptors are derived from the 2D representation of the molecule and describe aspects such as molecular connectivity and branching.

In the context of a QSAR study on a series of phthalazinone derivatives, these descriptors would be calculated for each analog. proquest.com Statistical methods, such as multiple linear regression, would then be employed to build a mathematical model that relates a set of descriptors to a particular property. The selection of relevant descriptors is a critical step in developing a robust QSAR model. researchgate.nettiu.edu.iqnih.gov

The following table presents a selection of chemical descriptors that would be relevant in a QSAR study of this compound and its analogs. The values are illustrative and represent the types of data that would be generated.

Descriptor TypeDescriptor NameDescription
Electronic Dipole MomentA measure of the overall polarity of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Partial Charge on N2The calculated electronic charge on the nitrogen atom at position 2 of the phthalazinone ring.
Steric Molecular VolumeThe volume occupied by the molecule.
Solvent Accessible Surface AreaThe surface area of the molecule that is accessible to a solvent.
Molar RefractivityA measure of the total polarizability of a mole of a substance.
Topological Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Balaban J IndexA topological index that is highly discriminating for molecular shape.
Number of Rotatable BondsThe count of bonds that allow for free rotation, indicating molecular flexibility.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Phenacylphthalazin-1-one in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation reactions between phthalazine derivatives and phenacyl halides. A common approach includes refluxing 2-formylbenzoic acid derivatives with phenylhydrazine in ethanol at 70–80°C for 8–12 hours, followed by purification via filtration and recrystallization . Key steps:
  • Reagent Preparation : Ethanol solutions of precursors (e.g., 2-formylbenzoic acid and phenylhydrazine).
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Filtration to isolate precipitates; recrystallization for purity.
    Table 1 : Hypothetical Synthesis Conditions Based on Analogous Reactions
PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
2-Formylbenzoic acidEthanol70865–70
Phenacyl bromide derivativeDMF1001255–60

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ ~170 ppm in ¹³C NMR).
  • ²D NMR (COSY/HSQC) : Resolve overlapping aromatic signals .
  • Infrared Spectroscopy (IR) : Confirm C=O stretching (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) and fragmentation patterns to verify structure.

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility Testing : Use a graded series of solvents (e.g., DMSO, ethanol, chloroform) at 25°C and 50°C.
  • Stability Studies :
  • Monitor degradation via HPLC under acidic/alkaline conditions.
  • Accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across different studies?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR/IR data with computational predictions (DFT calculations).
  • Replication : Reproduce synthesis using identical protocols to verify reproducibility .
  • Statistical Validation : Apply multivariate analysis to identify outliers in datasets .

Q. What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalysts (e.g., Lewis acids), solvents, and temperatures.
  • Catalyst Screening : Test Pd/C, FeCl₃, or ionic liquids for improved regioselectivity .
    Table 2 : Hypothetical Yield Optimization Parameters
CatalystSolventTemperature (°C)Yield (%)Reference
FeCl₃Toluene8075
NoneEthanol7065

Q. What computational modeling approaches are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways .

Q. What are the current research gaps in understanding the biological or catalytic applications of this compound?

  • Methodological Answer :
  • Mechanistic Studies : Lack of data on enzymatic interactions or catalytic cycles.
  • Toxicity Profiling : Limited ecotoxicological assessments (e.g., Daphnia magna assays) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document all experimental parameters (e.g., humidity, stirring rates) in supplementary materials .
  • Data Validation : Use triplicate measurements and report standard deviations for quantitative results .

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